Product packaging for 4-[Methoxy(phenyl)methyl]piperidine(Cat. No.:CAS No. 583054-03-9)

4-[Methoxy(phenyl)methyl]piperidine

Cat. No.: B3145853
CAS No.: 583054-03-9
M. Wt: 205.3 g/mol
InChI Key: UEUIZCAEPUNEDC-UHFFFAOYSA-N
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Description

4-[Methoxy(phenyl)methyl]piperidine is a chemical compound supplied as its hydrochloride salt (CAS 1501963-69-4) for research and development purposes . This piperidine derivative is characterized by a methoxy(phenyl)methyl group at the 4-position of the piperidine ring, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The molecular formula for the hydrochloride salt is C13H20ClNO, with a molecular weight of 241.76 . Piperidine scaffolds are fundamental structures in the construction of pharmacologically active molecules. This specific compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new therapeutics. Its structure suggests potential applications in neuroscience research, as substituted piperidines are commonly found in ligands for various central nervous system (CNS) targets. The compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B3145853 4-[Methoxy(phenyl)methyl]piperidine CAS No. 583054-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[methoxy(phenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13(11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-6,12-14H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIZCAEPUNEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxy Phenyl Methyl Piperidine and Analogues

Historical and Contemporary Synthetic Routes to Substituted Piperidine (B6355638) Ring Systems

The construction of the piperidine ring can be achieved through a variety of synthetic approaches, ranging from classic name reactions to modern catalytic methods. These strategies often involve the formation of carbon-nitrogen and carbon-carbon bonds to assemble the six-membered ring.

Mannich Reaction Approaches for Piperidine Core Formation

The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds, including piperidines. researchgate.netjofamericanscience.org This three-component condensation reaction involves an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. jofamericanscience.org The resulting Mannich bases can serve as versatile intermediates for the synthesis of various piperidine derivatives. researchgate.net

A notable application of this reaction is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine. researchgate.net This transformation is a powerful tool for the synthesis of substituted piperidines, often with high stereoselectivity. For instance, the diastereoselective Mannich reaction between functionalized acetals and imines has been used to control the stereochemistry of the resulting piperidines, which is maintained during subsequent reductive cyclization. nih.gov Furthermore, multicomponent Mannich reactions have been developed to construct highly substituted piperidine analogues. ajchem-a.com

ReactantsCatalyst/ConditionsProductReference
Nitroalkane, ImineVariesβ-Nitroamine researchgate.net
Functionalized Acetal, ImineVariesDiastereomerically controlled piperidine precursor nih.gov
Sesamol, Benzaldehydes, Piperidine/MorpholineSingle-pot reaction4-(Aminoalkyl)-6-allyl-sesamols ajchem-a.com

Intramolecular Cyclization Strategies for Piperidine Ring Construction

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a linear precursor containing both a nucleophilic nitrogen and an electrophilic carbon center undergoes ring closure. mdpi.com These reactions can be promoted by various means, including acid or base catalysis, transition metal catalysis, or radical initiation. mdpi.comresearchgate.net

Recent advances have focused on the development of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. nih.govmdpi.com This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine ring. nih.govmdpi.com Another approach involves the intramolecular amination of methoxyamine-containing boronic esters to construct piperidines. mdpi.com Electroreductive cyclization of an imine with terminal dihaloalkanes has also been successfully employed for the synthesis of piperidine derivatives. researchgate.net

Precursor TypeReaction TypeKey FeaturesReference
Alkyne-containing amineReductive hydroamination/cyclizationAcid-mediated, forms enamine intermediate nih.govmdpi.com
Methoxyamine-containing boronic esterIntramolecular aminationForms piperidine ring mdpi.com
Imine and terminal dihaloalkaneElectroreductive cyclizationEfficient in flow microreactor researchgate.net

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a widely used and versatile method for the formation of C-N bonds and is a key strategy for the synthesis of piperidines. researchgate.netacs.org The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net The intramolecular version of this reaction is particularly powerful for constructing the piperidine ring from dicarbonyl compounds. chim.it

A variety of reducing agents can be employed for this transformation, including hydrogen with a metal catalyst (e.g., Pd/C), hydride reagents (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃), and other catalytic systems. researchgate.net The choice of reducing agent can influence the selectivity and efficiency of the reaction. For example, the double reductive amination of sugar-derived dicarbonyl compounds is a straightforward method to access polyhydroxylated piperidines. chim.it This approach has also been applied in the synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine, where a piperidone intermediate is formed and subsequently converted to the desired amino-piperidine. prepchem.com

Carbonyl CompoundAmine SourceReducing AgentProductReference
Dicarbonyl compoundsAmmonia or primary aminesH₂, Pd/C; NaBH₃CNPolyhydroxylated piperidines chim.it
3-Carbethoxy-5-(p-methoxyphenyl)-1-methyl-4-piperidone--3-p-Methoxyphenyl-1-methyl-4-piperidone prepchem.com
Aldehydes/KetonesAminesH₂, Pd/C; Hydride reagentsSubstituted piperidines researchgate.net

Stereoselective Synthesis of Piperidine Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral piperidine derivatives for pharmaceutical applications. nih.gov Numerous stereoselective methods have been developed to access enantiomerically pure or enriched piperidines. nih.govnih.gov

One common strategy involves the use of chiral starting materials from the "chiral pool," such as amino acids or sugars, which are then elaborated into the desired piperidine structure. nih.gov Asymmetric reactions, including catalytic asymmetric epoxidation, dihydroxylation, and aldol (B89426) reactions, can also be employed to introduce stereocenters with high enantioselectivity. nih.gov For example, a stereoselective three-component vinylogous Mannich-type reaction has been developed to produce chiral dihydropyridinone intermediates, which are versatile precursors for a variety of chiral piperidine compounds. rsc.org Furthermore, gold-catalyzed cyclization of N-homopropargyl amides followed by a chemoselective reduction and spontaneous Ferrier rearrangement provides a modular and highly diastereoselective route to substituted piperidin-4-ols. nih.gov The diastereoselectivity of Grignard additions to pyridine-N-oxides has also been leveraged for the stereoselective synthesis of 2-alkylpiperidines and trans-2,3-dihydropiperidines. acs.org

MethodKey FeatureProductReference
Vinylogous Mannich-type reactionThree-component, stereoselectiveChiral dihydropyridinones rsc.org
Gold-catalyzed cyclization/Ferrier rearrangementModular, highly diastereoselectiveSubstituted piperidin-4-ols nih.gov
Grignard addition to pyridine-N-oxidesDiastereoselective2-Alkylpiperidines and trans-2,3-dihydropiperidines acs.org
Rhodium-catalyzed C-H insertionSite- and stereoselectivePositional analogues of methylphenidate researchgate.net

Functionalization and Derivatization Strategies for the Piperidine Nitrogen Atom

Once the piperidine core is constructed, the nitrogen atom provides a convenient handle for further functionalization and diversification of the molecule.

N-Alkylation Reactions and Formation of N-Substituted Derivatives

N-alkylation is a fundamental transformation for modifying the properties of piperidine derivatives. researchgate.net This reaction involves the introduction of an alkyl group onto the piperidine nitrogen, typically by reaction with an alkyl halide. researchgate.net The reaction conditions can be controlled to favor monoalkylation and avoid the formation of quaternary ammonium (B1175870) salts, for example, by the slow addition of the alkyl halide to an excess of the piperidine. researchgate.net The use of a base, such as potassium carbonate or N,N-diisopropylethylamine, can facilitate the reaction. researchgate.net

Alternative methods for N-alkylation include reductive amination of the piperidine with an aldehyde or ketone. Iron-catalyzed alkylation of amines with alcohols, proceeding through a "hydrogen borrowing" mechanism, offers a more sustainable approach. researchgate.net The stereochemistry of N-alkylation can be influenced by the existing stereocenters in the piperidine ring and the nature of the alkylating agent. acs.org

Alkylating AgentConditionsKey FeaturesReference
Alkyl halideBase (e.g., K₂CO₃, DIPEA)Controlled monoalkylation researchgate.net
AlcoholsIron catalyst"Hydrogen borrowing" mechanism researchgate.net
Aldehyde/KetoneReducing agentReductive amination researchgate.net

Oxidation Reactions Yielding Amides and Other Functional Groups

The oxidation of piperidine scaffolds is a fundamental transformation for introducing diverse functionalities. While direct oxidation of 4-[Methoxy(phenyl)methyl]piperidine to an amide is not extensively detailed in the provided sources, the oxidation of related piperidine derivatives provides insight into potential synthetic pathways. For instance, piperidine derivatives can undergo oxidation to form corresponding carboxylic acids or ketones. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

In other cases, such as with 4-(methylamino)piperidine-4-carbonitrile, oxidation using agents like potassium permanganate or hydrogen peroxide can lead to the formation of nitrile oxides. The N-H group of the piperidine ring can also be a site for oxidation. The conversion of methyl- and propyl-substituted piperidines to ketones has been achieved using manganese dioxide (MnO₂), while aromatic analogues are preferentially oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org These examples highlight the potential for oxidizing the piperidine core or its substituents to generate various functional groups, including precursors to amides. For example, an optimized synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, involves N-acylation with propionyl chloride to yield an anilido-ester, a type of amide. researchgate.net

Introduction of Methoxy(phenyl)methyl Substituents at the 4-Position of the Piperidine Ring

The introduction of the specific methoxy(phenyl)methyl group at the C4 position of the piperidine ring is a key challenge that can be addressed through various carbon-carbon bond-forming reactions and strategies for integrating the required moieties.

Methodologies for Carbon-Carbon Bond Formation at C4

A crucial step in the synthesis of 4-substituted piperidines is the formation of a carbon-carbon bond at the C4 position. The Strecker synthesis is a classic and effective method for achieving this. An optimized Strecker-type condensation of a piperidone, such as 1-benzylpiperidin-4-one, with aniline (B41778) and hydrogen cyanide (HCN) can yield the corresponding α-amino nitrile at the C4 position with high efficiency (around 90% yield). researchgate.net This reaction creates a new carbon-carbon bond and introduces a nitrogen functionality simultaneously, which can be further elaborated.

Another powerful technique for C-C bond formation at the C4 position involves the Wittig reaction. This method can be used to convert 4-piperidones into their corresponding exocyclic methylene (B1212753) derivatives. acs.org For example, diastereomeric methyl- and phenyl-substituted 4-piperidones can react with a Wittig reagent like [(Ph₃)PCH₂OCH₃]Cl and lithium diisopropylamide (LDA) to generate methoxymethylene derivatives in good to high yields. acs.org This approach directly introduces a carbon-substituent that can be a precursor to or part of the desired final substituent.

Table 1: Methodologies for C-C Bond Formation at Piperidine C4

Reaction Starting Material Reagents Product Yield Reference
Strecker Condensation 1-Benzylpiperidin-4-one Aniline, HCN 2-(1-benzyl-4-anilino-4-piperidyl)acetonitrile ~90% researchgate.net

Integration of Methoxy-Substituted Phenyl Moieties into Piperidine Scaffolds

The assembly of the final this compound structure requires methods to connect the methoxy-phenyl group to the piperidine ring. One synthetic route demonstrates the preparation of a closely related analogue, 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. prepchem.com This synthesis involves the desulfurization of a thiophenyl precursor using Raney nickel to yield the final product. prepchem.com

Medicinal chemistry efforts have also led to the development of strategies for linking piperidine rings to methoxy-phenyl groups. For instance, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized to explore structure-activity relationships. nih.gov While this example involves an ether linkage at the C3 position of the benzamide (B126), the underlying synthetic principles for forming bonds between these two core scaffolds are relevant. The synthesis of l-[4-(2-methoxyphenyl) piperazin-l-yl]-(2,6-dioxopiperidin-l-yl) propane (B168953) hydrochloride also involves the coupling of a methoxy (B1213986) phenyl group with a nitrogen-containing heterocycle, in this case, a piperazine (B1678402). google.com These methods often rely on nucleophilic substitution or coupling reactions to unite the two key structural fragments.

Advanced Synthetic Techniques Applicable to this compound Derivatives

Modern synthetic chemistry offers powerful tools like cascade reactions and metal catalysis to construct complex molecules like substituted piperidines efficiently.

One-Pot Cascade Reactions and Multi-Component Condensations

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.net These reactions are valuable for creating diverse molecular scaffolds, including complex piperidines. nih.govresearchgate.net For example, a four-component reaction has been developed for the synthesis of piperidone scaffolds, which are versatile intermediates for further derivatization. researchgate.net

One-pot cascade reactions, where multiple transformations occur sequentially in the same flask, also provide an elegant and atom-economical approach. rsc.org A functional and environmentally friendly one-pot, four-component reaction involving reactants like p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) has been used to synthesize novel pyridine (B92270) derivatives under microwave irradiation with excellent yields (82%-94%) and short reaction times (2-7 minutes). nih.gov While this example yields pyridines, the principles of MCRs and cascade reactions are broadly applicable to the synthesis of highly substituted heterocyclic systems, including derivatives of this compound. beilstein-journals.orgnih.gov

Table 2: Examples of Multi-Component Reactions for Heterocycle Synthesis

Reaction Type Components Product Scaffold Key Features Reference
Four-Component Reaction Aldehyde, Amine, Dienophile, etc. Piperidone Intermolecular Diels-Alder reaction researchgate.net

Metal-Catalyzed Transformations for Piperidine Derivatization

Transition-metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize heterocyclic scaffolds. mdpi.com

For the derivatization of piperidines, metal catalysis offers selective and efficient routes. For example, iridium- and rhodium-catalyzed reductive hydroxymethylation of pyridinium (B92312) salts has been shown to be a smooth process for preparing 3D heteroaryl-substituted functionalized piperidines. researchgate.net The activation of the pyridine ring by an electron-withdrawing group allows the metal catalyst to selectively add at a specific position. researchgate.net Furthermore, metal-based reagents are also used in oxidation reactions, such as the use of MnO₂ for the conversion of alkyl-substituted piperidines to ketones. acs.org These catalytic methods provide a versatile toolkit for modifying the piperidine ring and introducing the desired complexity found in derivatives of this compound.

Structure Activity Relationship Sar Studies of 4 Methoxy Phenyl Methyl Piperidine Analogues

Impact of Phenyl Ring Substitution Patterns on Biological Potency and Selectivity

The phenyl ring of the 4-[Methoxy(phenyl)methyl]piperidine scaffold is a key site for structural modifications that can dramatically alter a compound's interaction with its biological target. The position and electronic nature of substituents on this ring play a pivotal role in determining potency and selectivity.

In studies of 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists, the deletion of either the 2- or 5-methoxy group resulted in a significant drop in agonist potency. acs.org Specifically, removing the 5-methoxy group led to a 20-fold decrease in potency, while removing the 2-methoxy group caused a more than 500-fold drop. acs.org This highlights the critical role of both methoxy (B1213986) groups for maintaining high agonist activity at the 5-HT2A receptor. Furthermore, the complete removal of both methoxy groups from the phenyl ring was detrimental to the activity of these analogues. acs.org

In a different series of compounds, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the methoxy group at the 4-position was found to be important for their activity as inhibitors of the presynaptic choline (B1196258) transporter. nih.gov The synthesis of these compounds involved the use of starting materials like (4-chlorophenyl)(3-methoxyphenyl)methanone, where the methoxy group is at the 3-position of the phenyl ring. nih.gov While direct comparisons of the methoxy group position's impact on potency are not explicitly detailed in this context, the consistent presence of the methoxy group in active compounds underscores its importance. nih.gov

The electronic properties of the methoxy group can also influence the synthetic routes for these compounds. For instance, strong electron-releasing substituents like a 4-methoxy group on an aryl ring have been observed to lead to hydrolyzed derivatives instead of the desired piperidines in certain reaction conditions. mdpi.comnih.gov

The following table summarizes the impact of methoxy group modifications on the activity of 2,5-dimethoxyphenylpiperidine analogues at the 5-HT2A receptor.

Compound ModificationReceptorEffect on Potency
Deletion of 5-Methoxy Group5-HT2A20-fold decrease
Deletion of 2-Methoxy Group5-HT2A>500-fold decrease
Deletion of Both Methoxy Groups5-HT2ADetrimental to activity

Halogenation, particularly the introduction of fluorine atoms, is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. mdpi.comresearchgate.net The introduction of fluorine can alter a molecule's pKa, improve metabolic stability, and enhance binding affinity to target receptors. mdpi.com

In the context of this compound analogues, halogenation of the phenyl ring has been shown to have a significant impact on their pharmacological profiles. For example, in a series of piperidine (B6355638) analogues of GBR 12909, which are high-affinity ligands for the dopamine (B1211576) transporter (DAT), the presence of two fluorine atoms on the phenyl rings of the bis(phenyl)methoxy moiety was a key feature. nih.gov Specifically, 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine demonstrated subnanomolar affinity for the DAT. nih.gov

The position of halogen substitution is also critical. Studies on selective serotonin reuptake inhibitors (SSRIs) have shown that mono-substitution at the 4-para position of a phenoxy group generally leads to selective inhibition of the serotonin transporter (SERT), while disubstitution can result in a loss of selectivity. wikipedia.org For instance, in a series of 3-piperidinylindole antipsychotic drugs, fluorination was found to decrease the basicity of a nearby amine, which in turn improved bioavailability and affinity for the 5-HT2A serotonin receptor. mdpi.com

In a separate study on 2,5-dimethoxyphenylpiperidines, various halogen substituents at the 4-position of the phenyl ring were investigated. acs.org The data for these analogues at the 5-HT2A and 5-HT2C receptors revealed that different halogens could fine-tune the potency and selectivity of the compounds. acs.org

The table below illustrates the effect of fluoro-substitution on the affinity of a piperidine analogue for the dopamine transporter.

CompoundTargetAffinity (Ki)
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDopamine Transporter (DAT)0.7 nM

Effect of Piperidine Ring Substituents on Biological Potency and Selectivity

Substituents at the 4-position of the piperidine ring have been a major focus of SAR studies. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the nature of the substituent on the piperidine ether moiety was found to be critical for activity. nih.gov For example, a methylpiperidine ether analogue was found to be equipotent to an isopropyl analogue, while replacing the piperidine with a cyclohexyl or cyclopentyl group resulted in inactive compounds. nih.gov

In another study focusing on melanocortin subtype-4 receptor (MC4-R) antagonists, 4-phenylpiperidine (B165713) derivatives were synthesized and evaluated. researchgate.net These efforts centered on understanding the SAR of this class of compounds for the potential treatment of cachexia. researchgate.net

Methyl substitution on the piperidine ring has also been explored as a means to achieve selective binding at sigma(1) receptors. nih.gov In a series of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines, a 4-methyl derivative was identified as a highly potent sigma(1) ligand. nih.gov

The table below shows the impact of substituents at the 4-position of the piperidine ring on the inhibitory activity of 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) analogues.

Piperidine Ring SubstituentActivity
Methylpiperidine etherActive
Isopropylpiperidine etherActive
CyclohexylInactive
CyclopentylInactive

The conformation of the piperidine ring is a critical factor in how a molecule interacts with its biological target. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial or equatorial) can significantly impact binding affinity and selectivity.

In studies of 4-phenyl piperidine compounds targeting the mu-opioid receptor, conformational analysis revealed that the piperidine ring in a chair conformation with both the N-phenethyl and 4-phenylpropanamide substituents in equatorial positions was the preferred bioactive conformation. researchgate.net This specific arrangement of substituents is thought to be crucial for recognition at the mu receptor. researchgate.net

The flexibility of the piperidine ring can also be a factor. In some cases, the receptor may have a high tolerance for different piperidine ring conformations. nih.gov For instance, in studies of P2Y14R antagonists, a quinuclidine (B89598) analogue, which has a bridged and more constrained piperidine ring, maintained the affinity of the original piperidine-containing compound. nih.gov This suggests that for this particular receptor, the precise conformation of the piperidine ring may be less critical. nih.gov

Molecular modeling and CoMFA (Comparative Molecular Field Analysis) studies have been used to explore the binding mode of piperidine analogues at the dopamine transporter. johnshopkins.edu These studies help to visualize the steric and electrostatic interactions that govern binding and can aid in the design of new compounds with improved affinity. johnshopkins.edu

Modifications at the Nitrogen Atom and their Pharmacological Consequences

In the development of ligands for the dopamine transporter (DAT), the N-substituent on the piperidine ring was found to be a critical determinant of affinity and selectivity. nih.gov For example, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, a 2-naphthylmethyl substituent on the nitrogen resulted in a compound with subnanomolar affinity for the DAT. nih.gov

In another study, the replacement of the piperidine nitrogen with a methine group (CH) was investigated to understand the roles of different nitrogen atoms in piperazine (B1678402) derivatives with opioid agonist and antagonist activities. nih.gov This substitution helped to elucidate the contribution of each nitrogen atom to the observed pharmacological effects. nih.gov

Furthermore, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, altering the pKa of the piperidine nitrogen was explored to evaluate its contribution to binding at monoamine transporters. nih.gov The results indicated that further alkylation of the nitrogen atom generally reduced the activity for the transporter. nih.gov Similarly, in the context of 5-HT2A receptor agonists, N-substitution of the phenylpiperidine scaffold appeared to be unfavorable for activity. acs.org

The table below highlights the effect of modifications at the piperidine nitrogen on the affinity of analogues for the dopamine transporter.

N-SubstituentTargetAffinity (Ki)
2-NaphthylmethylDopamine Transporter (DAT)0.7 nM

N-Alkyl and N-Aryl Substitutions and their Effect on Binding Affinity

The nitrogen atom of the piperidine ring is a common site for chemical modification in drug discovery to explore the structure-activity relationships (SAR) of this compound analogues. Altering the substituent on this nitrogen, whether through the addition of alkyl or aryl groups, can significantly impact the compound's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its binding affinity for various biological targets. researchgate.net

Research into analogues has demonstrated that even minor changes to the N-substituent can lead to substantial differences in potency and selectivity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the presynaptic choline transporter (CHT), the substitution on the piperidine nitrogen was a key determinant of activity. The N-methylpiperidine ether analogue was identified as a potent compound, equipotent to an isopropyl analogue. nih.gov In contrast, the complete removal of the alkyl group, leaving an unsubstituted piperidine (N-H), resulted in a much less active compound. nih.gov This highlights the importance of an N-alkyl substituent for effective binding to the choline transporter.

In other classes of piperidine derivatives, the nature of the N-substituent dictates the interaction with different receptors and transporters. Studies on N-benzyl piperidine analogues related to the GBR series of dopamine transporter (DAT) ligands revealed a wide range of affinities and selectivities for the dopamine, serotonin (SERT), and norepinephrine (B1679862) (NET) transporters based on the substitution pattern on the N-benzyl group. uky.edu A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized with various substituents at the ortho and meta positions of the N-benzyl ring. uky.edu Several of these compounds exhibited high affinity for the DAT in the low nanomolar range, while showing varied selectivity over the SERT and minimal affinity for the NET. uky.edu This demonstrates that N-arylalkyl groups can be tailored to achieve specific selectivity profiles.

Core Structure/SeriesN-SubstitutionTargetEffect on Binding Affinity/ActivitySource
4-methoxy-3-(piperidin-4-yl)oxy benzamide-CH3 (methyl)Choline Transporter (CHT)Active compound, equipotent with isopropyl analog. nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamide-H (unsubstituted)Choline Transporter (CHT)Much less active compound. nih.gov
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine-benzyl (with ortho/meta substituents)Dopamine Transporter (DAT)Several compounds showed affinity in the low nanomolar range. uky.edu
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine-benzyl (with ortho/meta substituents)Serotonin Transporter (SERT)Displayed a broad range of SERT/DAT selectivity ratios. uky.edu
4-anilidopiperidineAromatic ring-containing amino acidsμ and δ Opioid ReceptorsShowed broad (47 nM–76 μM) but selective binding affinities for the μ opioid receptor over the δ opioid receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology central to modern drug design, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. jocpr.com This approach establishes a mathematical correlation between the physicochemical properties or structural features (known as descriptors) of a series of compounds and their experimentally determined biological activities. jocpr.com The ultimate goal of QSAR is to develop a predictive model that can guide the design of new, more potent, and selective molecules, thereby accelerating the drug discovery process and reducing the need for extensive synthesis and experimental testing. jocpr.com

For the optimized design of this compound derivatives, QSAR modeling serves as an invaluable tool. The process begins with a "training set" of analogues with known biological activities. nih.gov For each molecule in the set, a wide range of molecular descriptors are calculated. These can include electronic descriptors (like HOMO/LUMO energies, charge on atoms), steric descriptors (molecular size and shape), and physicochemical properties (like lipophilicity (logP) and polar surface area). jocpr.comnih.gov

Using statistical methods, such as Multiple Linear Regression (MLR), a QSAR model is generated. nih.gov This model takes the form of an equation that links a selection of the most relevant descriptors to the biological activity. nih.govnih.gov For example, a hypothetical QSAR model for a series of piperidine derivatives might look like the equation presented in the table below.

The validity and predictive power of the QSAR model are then assessed using a "test set" of compounds that were not used in the model's creation. nih.gov A statistically robust and validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized derivatives of this compound. This allows medicinal chemists to prioritize the synthesis of candidates with the highest predicted potency and most desirable properties, streamlining the lead optimization process. jocpr.commdpi.com By understanding which structural features are most influential, QSAR provides crucial insights for the rational design of novel therapeutic agents. jocpr.com

QSAR ComponentDescriptionExample for Piperidine Derivatives
Dependent Variable (Activity) The biological activity being modeled, often expressed as IC50 or Ki.log(1/IC50) for DAT binding affinity.
Independent Variables (Descriptors) Calculated physicochemical or structural properties of the molecules.Lipophilicity (logP), Molar Refractivity, Dipole Moment, Sum of E-state indices (S_sssCH), Jurs Descriptors (Jurs-PNSA-3). nih.gov
Statistical Method The algorithm used to correlate descriptors with activity.Multiple Linear Regression (MLR), Genetic Function Approximation (GFA). nih.govnih.gov
Resulting QSAR Equation A mathematical formula that predicts activity based on descriptor values.log(Activity) = c0 + c1(Descriptor A) + c2(Descriptor B) + ...
Application How the model is used in drug design.Predicting the binding affinity of novel, unsynthesized this compound derivatives to guide synthetic efforts. jocpr.commdpi.com

Computational and in Silico Research on 4 Methoxy Phenyl Methyl Piperidine Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of 4-[Methoxy(phenyl)methyl]piperidine, docking studies are instrumental in identifying potential protein targets and elucidating the structural basis of their activity.

Research on related piperidine (B6355638) structures demonstrates the utility of this approach. For instance, docking studies on hydrazone derivatives containing a piperidine ring were used to investigate their binding modes with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Similarly, docking analysis of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines helped to establish their mode of interaction with the dopamine (B1211576) D₂ receptor. nih.gov In such studies, the this compound core would be positioned within the receptor's binding pocket, and its various derivatives would be evaluated based on their binding energy and key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with crucial amino acid residues. nih.gov For example, a study on a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative used molecular docking to reveal efficient interaction with the COVID-19 main protease (Mpro), suggesting its potential as a viral inhibitor. nih.gov

These analyses allow for the rational design of more potent and selective inhibitors by modifying the core structure to enhance favorable interactions.

Table 1: Representative Molecular Docking Results for Piperidine Derivatives This table is illustrative of typical data obtained from molecular docking studies.

DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Piperidine-hydrazone derivative N6Acetylcholinesterase (AChE)-10.5TYR70, ASP72, TRP84Hydrogen Bond, π-π Stacking
Piperazine (B1678402) derivative 25Dopamine D₂ Receptor-9.8ASP114, PHE389, TRP386Salt Bridge, Hydrophobic
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 Mpro-8.5HIS41, CYS145, GLU166Hydrogen Bond, Hydrophobic

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Mechanisms

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the conformational stability of the binding pose predicted by docking. nih.govrsc.org

For a derivative of this compound docked into a target protein, an MD simulation would be run for several nanoseconds to observe how the complex behaves in a simulated physiological environment. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD value over time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Interaction Frequency: To determine the persistence of key interactions (like hydrogen bonds) identified in the docking study. nih.gov

In studies of piperidine-based cholinesterase inhibitors, MD simulations confirmed that the ligand-enzyme complexes remained stable throughout the simulation, validating the docking results. nih.gov Similarly, MD simulations performed on a potent sigma-1 receptor (S1R) agonist with a piperidine core helped to confirm its binding mode and the stability of its interactions with crucial amino acid residues. rsc.orgnih.gov These simulations provide deeper insights into the binding mechanism and can help refine the design of derivatives with improved stability and affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govresearchgate.net For this compound and its derivatives, these calculations can provide valuable information about the molecule's intrinsic reactivity, stability, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution on a molecule. nih.gov It helps to identify the electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which is critical for understanding where the molecule is likely to interact with a biological target. dntb.gov.ua

Mulliken Atomic Charges: These calculations determine the partial charge on each atom in the molecule, offering further insight into its electronic distribution and potential for electrostatic interactions. nih.govresearchgate.net

Studies on related structures, such as 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, have used DFT to compare optimized geometry with experimental X-ray diffraction data and to calculate HOMO-LUMO energies and MEP maps to understand the molecule's stability and reactive sites. nih.gov

Table 2: Illustrative Quantum Chemical Properties for a Piperidine Derivative This table presents typical data obtained from DFT calculations.

ParameterCalculated ValueSignificance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital (electron-donating ability)
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital (electron-accepting ability)
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and kinetic stability
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule

Predictive Modeling of Biological Activity Spectra (e.g., PASS)

Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) are used to screen compounds for a wide range of potential biological activities based on their chemical structure. The PASS software compares the structure of a query compound against a large database of known biologically active substances and predicts its likely pharmacological effects and mechanisms of action.

The output of a PASS prediction is a list of potential activities, each with a probability "to be active" (Pa) and "to be inactive" (Pi). A high Pa value (typically >0.7) suggests that the compound is likely to exhibit that activity, making it a good candidate for further experimental testing. While specific PASS predictions for this compound are not publicly documented, the tool could be used to screen it and its derivatives for hundreds of potential effects, such as enzyme inhibition, receptor agonism/antagonism, or antimicrobial activity. This approach serves as an efficient initial screening to prioritize compounds and guide experimental studies.

In Silico Prediction and Optimization of Pharmacokinetic Properties

Beyond biological activity, the success of a drug candidate heavily depends on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools and web servers (e.g., SwissADME, admetSAR) are widely used to predict these properties from the molecular structure, allowing for early-stage optimization and filtering of compounds with undesirable profiles. nih.govunisi.it

For this compound, key pharmacokinetic properties can be predicted. Publicly available computed properties provide a starting point for this analysis. nih.gov Predictions for derivatives can help guide chemical modifications to improve drug-likeness. For example, studies on other piperidine derivatives have used these tools to evaluate parameters like gastrointestinal absorption and blood-brain barrier penetration. nih.govunisi.it A study on 4-methoxy-α-PVP used in silico tools to predict metabolic pathways, which were then compared with in vitro results, showing that the primary metabolite was correctly predicted. nih.govresearchgate.net

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound

PropertyPredicted ValueSourceSignificance
Molecular Weight205.30 g/molPubChem nih.govInfluences absorption and distribution
XLogP31.9PubChem nih.govMeasure of lipophilicity, affects solubility and permeability
Hydrogen Bond Donors1PubChem nih.govInfluences binding and solubility
Hydrogen Bond Acceptors2PubChem nih.govInfluences binding and solubility
Topological Polar Surface Area (TPSA)21.3 ŲPubChem nih.govPredicts cell permeability and blood-brain barrier penetration
GI Absorption (Predicted)HighTypical SwissADME predictionLikelihood of absorption from the gastrointestinal tract
Blood-Brain Barrier Permeant (Predicted)YesTypical SwissADME predictionLikelihood of crossing into the central nervous system
P-gp Substrate (Predicted)NoTypical SwissADME predictionPredicts susceptibility to efflux pumps, which can limit drug efficacy

Analytical and Spectroscopic Characterization of 4 Methoxy Phenyl Methyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-[Methoxy(phenyl)methyl]piperidine and its analogs. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR spectroscopy of piperidine (B6355638) derivatives typically shows characteristic signals for the piperidine ring protons. For instance, in 4-phenylpiperidine (B165713), the protons of the piperidine ring appear at various chemical shifts: ~3.155 ppm, ~2.72 ppm, ~2.61 ppm, ~1.86 ppm, and between 1.89-1.75 ppm. The aromatic protons of the phenyl group are observed in the range of 7.15 to 7.31 ppm. chemicalbook.com Similarly, for 4-methylpiperidine, the proton signals are assigned as follows: A (3.026 ppm), B (2.569 ppm), D (1.608 ppm), E (1.451 ppm), F (1.077 ppm), and G (0.911 ppm), with coupling constants J(B,D)=2.6Hz and J(A,B)=J(B,F)=12.2Hz. chemicalbook.com In derivatives like 4'-methoxy-2-methylbiphenyl, the methoxy (B1213986) group protons appear as a singlet at 3.85 ppm. rsc.org For 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone, the methoxy protons are observed at 3.87 ppm. rsc.org

¹³C-NMR spectroscopy provides complementary information about the carbon skeleton. In the case of (4-methoxyphenyl)methanol, a related structure, the carbon of the methoxy group (CH₃) appears at 56 ppm, while the methylene (B1212753) carbon (CH₂) is observed at 71 ppm. The aromatic carbons show signals in the region of 128-161 ppm. newdrugapprovals.org The presence of two doublets and two singlets in this region is indicative of a 1,4-disubstituted benzene (B151609) ring. newdrugapprovals.org Spectra for derivatives such as ethyl 3-(4-methoxyphenyl)-4-nitrobutanoate and 1-(4,4-dimethoxy-1-nitrobutan-2-yl)-4-methoxybenzene have also been reported, providing a basis for comparison and structural confirmation of new derivatives. ucl.ac.uk

A representative table of expected ¹H-NMR chemical shifts for this compound is provided below based on analogous structures.

Proton Type Expected Chemical Shift (ppm)
Aromatic (C₆H₅)7.20 - 7.40
Methine (CH-O)~4.00
Methoxy (OCH₃)~3.30
Piperidine (axial CH)2.50 - 2.70
Piperidine (equatorial CH)3.00 - 3.20
Piperidine (other CH₂)1.20 - 1.90

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (LC-MS, HRMS, EI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry) is frequently used for the analysis of piperidine derivatives, especially in complex mixtures or for purity assessment. For instance, an LC-MS/MS method was developed for the determination of 1-methyl-4-nitrosopiperazine (B99963) (MNP), a genotoxic impurity, in products containing rifampicin. mdpi.com This highlights the capability of LC-MS to detect and quantify trace-level components. The development of such methods often involves screening different columns, such as Phenyl columns, to achieve optimal separation and peak shape. mdpi.com

HRMS (High-Resolution Mass Spectrometry) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound (C₁₃H₁₉NO), the computed exact mass is 205.146664230 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

EI-MS (Electron Ionization Mass Spectrometry) provides characteristic fragmentation patterns that can be used for structural identification. For a related compound, 4-Methoxy-phencyclidine, the EI mass spectrum shows a molecular ion and various fragment ions that are indicative of the structure. swgdrug.org For (4-methoxyphenyl)methanol, the mass spectrum displays a molecular ion at m/z 138, which is also the base peak, an m-1 peak at 137 (loss of H), and an m-17 peak (loss of OH). newdrugapprovals.org

A table summarizing the key mass spectrometry data for this compound is presented below.

Technique Information Obtained Value for this compound
Molecular Formula ---C₁₃H₁₉NO nih.gov
Molecular Weight ---205.30 g/mol nih.gov
HRMS (Exact Mass) Elemental Composition205.146664230 Da (Computed) nih.gov
Monoisotopic Mass ---205.146664230 Da (Computed) nih.gov

Chromatographic Methods for Purity Assessment and Separation (HPLC, UPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for separating components of a mixture and assessing the purity of a compound.

HPLC is widely used in the analysis of synthetic compounds. For example, in the characterization of 2-methoxydiphenidine (MXP) and its isomers, HPLC coupled with mass spectrometry was employed to analyze samples and differentiate between the positional isomers. ljmu.ac.uk Similarly, HPLC profiles are used to monitor the progress of reactions, as seen in the thermal [2+2] reaction of Li+@C₆₀ with various substrates. beilstein-journals.org

UPLC offers higher resolution and faster analysis times compared to conventional HPLC. While specific UPLC methods for this compound are not detailed in the provided search results, commercial suppliers like BLD Pharm indicate the availability of UPLC data for this compound and its hydrochloride salt, suggesting its use in quality control. bldpharm.combldpharm.com

The choice of column is critical in chromatographic separations. For related compounds, phenyl columns have been shown to provide good peak shape and separation. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and conformational details.

For several derivatives of piperidine, X-ray crystal structures have been determined. In the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring adopts a stable chair conformation. iucr.org The mean plane of the piperidine ring is twisted with respect to the benzene ring. iucr.org Similarly, in 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, the piperidine ring also exhibits a chair conformation and is twisted relative to the 4-methoxybenzoyl ring with a dihedral angle of 63.0 (3)°. researchgate.netnih.gov In the crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide, two conformers are present, one with the ester group in an equatorial position and the other in an axial position relative to the piperidine ring. nih.gov

These studies demonstrate that the piperidine ring in such derivatives typically adopts a chair conformation, which is the most stable arrangement. The orientation of substituents on the piperidine ring can be determined with high precision.

A table summarizing crystallographic data for a related piperidine derivative is provided below.

Compound Crystal System Space Group Key Structural Features
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanoneMonoclinicP2₁/cPiperidine ring in chair conformation iucr.org
4-methoxy-N-(piperidine-1-carbonothioyl)benzamideMonoclinicP2₁/cPiperidine ring in chair conformation, dihedral angle of 63.0 (3)° between rings researchgate.netnih.gov
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridineOrthorhombicPca2₁Central imidazole (B134444) ring is planar, methylpyridine and methoxyphenyl rings are in synperiplanar conformation iosrjournals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of a molecule containing a piperidine ring will show characteristic C-H and N-H (if present) stretching and bending vibrations. For piperidine itself, these bands are well-documented. chemicalbook.com In derivatives, the presence of other functional groups will give rise to additional characteristic absorption bands. For example, in (4-methoxyphenyl)methanol, the IR spectrum is consistent with an aromatic alcohol containing an ether linkage. newdrugapprovals.org The spectrum of N-Benzyl-4-hydroxypiperidine also shows characteristic absorptions. nist.gov For 1-methoxy-4-methylbenzene, the IR spectrum has been evaluated as part of the Coblentz Society's collection. nist.gov The analysis of 2-methoxydiphenidine and its isomers also utilized IR spectroscopy for characterization. ljmu.ac.uk

Expected IR absorption bands for this compound would include:

~3300 cm⁻¹ (N-H stretch, if not derivatized at the nitrogen)

~3030 cm⁻¹ (Aromatic C-H stretch)

2800-3000 cm⁻¹ (Aliphatic C-H stretch)

~1600, 1490 cm⁻¹ (Aromatic C=C stretch)

~1100 cm⁻¹ (C-O stretch of the ether)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Energy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to determine its concentration in a solution.

The UV-Vis spectrum of compounds containing a phenyl group typically shows absorption bands corresponding to π-π* transitions. For tetrakis-(p-methoxy-phenyl)-porphyrin, a related compound with multiple methoxyphenyl groups, the UV-Vis spectrum in chloroform (B151607) shows an intense Soret (B) band and four visible (Q) bands, which is characteristic of a porphyrin structure. researchgate.net The UV spectrum of 4-Methoxy-phencyclidine shows a maximum absorption (λmax) at 229 nm. swgdrug.org For 4-Methoxy-4'-methylchalcone, a UV-Vis spectrum has also been recorded. spectrabase.com

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene ring.

Thermal Analysis Techniques (TG/DTA)

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. These techniques can provide information about melting point, decomposition temperature, and thermal stability. While specific TG/DTA data for this compound were not found in the search results, the melting point of a related compound, the recrystallized (4-chlorophenyl)(4-methyl piperidin-1-yl)methanone, was determined to be 325K. iucr.org

Q & A

Q. What are the common synthetic routes for 4-[Methoxy(phenyl)methyl]piperidine, and how are intermediates purified?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting 4-methoxybenzyl chloride with piperidine in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) at room temperature yields the target compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Key intermediates like 4-methoxybenzyl chloride must be handled under anhydrous conditions to avoid hydrolysis.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring (δ 2.5–3.5 ppm for N-CH₂) and methoxyphenyl group (δ 3.8 ppm for OCH₃; aromatic protons at δ 6.8–7.3 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight (C₁₃H₁₉NO: 205.3 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match calculated values (e.g., C: 76.0%, H: 9.3%, N: 6.8%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity compared to DCM but require higher temperatures .
  • Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .
    Post-reaction, fractional distillation or flash chromatography is recommended for scalable purification .

Q. What methodologies resolve contradictions in biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) may arise from:

  • Isomerism : Stereochemical variations (e.g., trans vs. cis configurations) significantly alter activity. Chiral HPLC or X-ray crystallography can identify dominant isoforms .
  • Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects protonation of the piperidine nitrogen, altering receptor affinity. Standardize assays using phosphate-buffered saline (PBS) at physiological pH .

Q. How do substituent modifications influence the compound’s pharmacokinetic properties?

  • Methoxy Group Position : Para-substitution (4-methoxy) enhances metabolic stability compared to ortho-substitution, as shown in cytochrome P450 inhibition assays .
  • Piperidine Methylation : Adding a methyl group to the piperidine nitrogen (e.g., N-methyl derivatives) increases lipophilicity (logP from 1.2 to 2.1), improving blood-brain barrier penetration .
    These findings are validated via in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays using Caco-2 cell monolayers .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in this compound?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted benzyl chloride or piperidine by-products .
  • Karl Fischer Titration : Quantifies water content (<0.1% w/w), crucial for hygroscopic samples .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions .

Q. How should researchers design assays to evaluate this compound’s interaction with neurological targets?

  • Radioligand Binding Assays : Use 3^3H-labeled ligands (e.g., 3^3H-spiperone for dopamine D2 receptors) to measure IC₅₀ values. Include positive controls (e.g., haloperidol) .
  • Calcium Flux Assays : Employ FLIPR® technology in HEK293 cells expressing GPCRs to monitor real-time signaling .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in serotonin (5-HT₂A) receptors, guided by crystallographic data (PDB ID: 6A93) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.